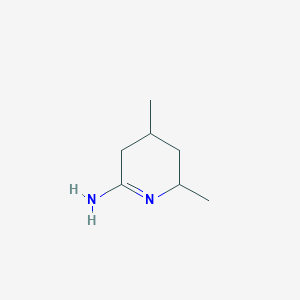
2,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine, also known as 2,4-Dimethylpiperidin-6-amine, is a chemical compound that has been of great interest to the scientific community due to its various properties and potential applications.
Mechanism Of Action
The mechanism of action of 2,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine-2,3,4,5-tetrahydropyridin-6-amine is not fully understood, but it is believed to act as a weak base and form stable complexes with metal ions. It has also been shown to have a chiral effect on certain reactions, leading to the production of enantiomerically pure products.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 2,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine-2,3,4,5-tetrahydropyridin-6-amine. However, it has been shown to have low toxicity and is not known to have any significant adverse effects on human health.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine-2,3,4,5-tetrahydropyridin-6-amine in lab experiments is its high purity and low toxicity, which allows for accurate and safe experimentation. However, its limited solubility in certain solvents can be a limitation in some experiments.
Future Directions
There are several potential future directions for the research and application of 2,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine-2,3,4,5-tetrahydropyridin-6-amine. These include further investigation into its potential as a chiral auxiliary and ligand in metal-catalyzed reactions, as well as its use in the synthesis of biologically active compounds. Additionally, research into the potential therapeutic applications of 2,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine-2,3,4,5-tetrahydropyridin-6-amine could lead to the development of new drugs and treatments for various diseases and disorders.
Conclusion
In conclusion, 2,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine-2,3,4,5-tetrahydropyridin-6-amine is a chemical compound that has been studied for its various properties and potential applications. Its synthesis method has been optimized to produce high yields with minimal impurities, and it has been investigated for its potential use as a building block in the synthesis of pharmaceuticals and biologically active compounds. While its mechanism of action is not fully understood, it has been shown to have low toxicity and is not known to have any significant adverse effects on human health. Further research into its potential applications and therapeutic uses could lead to the development of new drugs and treatments for various diseases and disorders.
Synthesis Methods
The synthesis of 2,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine-2,3,4,5-tetrahydropyridin-6-amine can be achieved through various methods, including the reaction of 2,4-pentanedione with ammonia and formaldehyde, or through the reductive amination of 2,4-dimethyl-5-nitropyridine with ammonia and hydrogen gas. These methods have been studied and optimized to produce high yields of the compound with minimal impurities.
Scientific Research Applications
2,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine-2,3,4,5-tetrahydropyridin-6-amine has been studied for its potential use as a building block in the synthesis of various pharmaceuticals and biologically active compounds. It has also been investigated for its potential as a ligand in metal-catalyzed reactions, as well as its ability to act as a chiral auxiliary in asymmetric synthesis.
properties
CAS RN |
165383-78-8 |
|---|---|
Product Name |
2,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine |
Molecular Formula |
C7H14N2 |
Molecular Weight |
126.2 g/mol |
IUPAC Name |
2,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine |
InChI |
InChI=1S/C7H14N2/c1-5-3-6(2)9-7(8)4-5/h5-6H,3-4H2,1-2H3,(H2,8,9) |
InChI Key |
RRCBYANJUIVMJX-UHFFFAOYSA-N |
SMILES |
CC1CC(N=C(C1)N)C |
Canonical SMILES |
CC1CC(N=C(C1)N)C |
synonyms |
2-Pyridinamine,3,4,5,6-tetrahydro-4,6-dimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride](/img/structure/B66233.png)
![2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B66235.png)
![(S)-10-(Cyanomethyl)-9-fluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid](/img/structure/B66237.png)
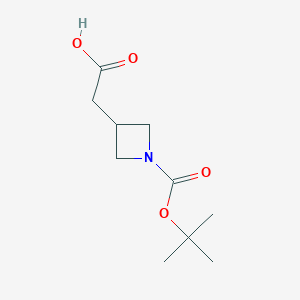
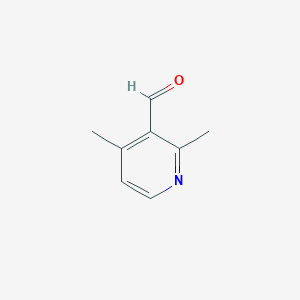

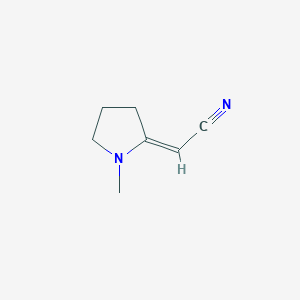




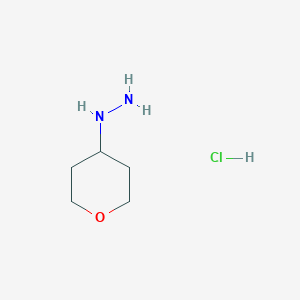
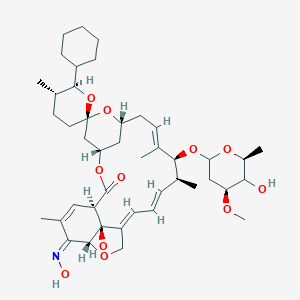
![4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B66266.png)